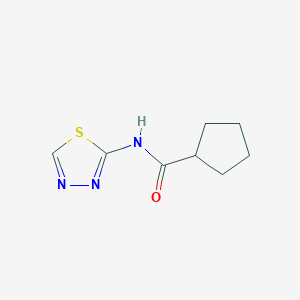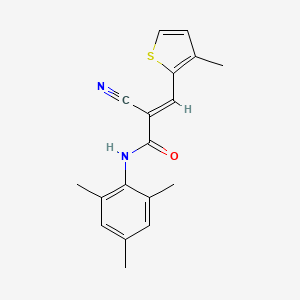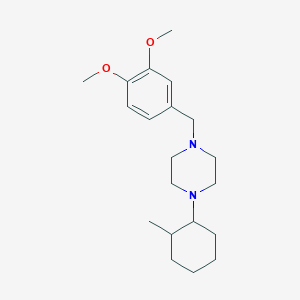
N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to the disruption of cellular processes and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3,4-thiadiazol-2-yl)acetamide
- N-(1,3,4-thiadiazol-2-yl)benzamide
- N-(1,3,4-thiadiazol-2-yl)thiourea
Uniqueness
N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is unique due to its cyclopentane moiety, which imparts distinct physicochemical properties and biological activities compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C8H11N3OS/c12-7(6-3-1-2-4-6)10-8-11-9-5-13-8/h5-6H,1-4H2,(H,10,11,12) |
InChI Key |
MHADVKWGBGDNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=CS2 |
solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10890945.png)
![N-{(Z)-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2-phenylbutanamide](/img/structure/B10890972.png)
![[(2E)-4-oxo-2-{(2E)-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B10890986.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10890988.png)
![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10890994.png)
![2-[(2,4-dinitrophenyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B10891008.png)
![2-[(2-chlorophenyl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10891010.png)
![methyl 3-methyl-4-{5-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B10891016.png)

![Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10891032.png)
![(2E,5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10891040.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891044.png)

